molecular formula C4H11N B1376990 (~2~H_9_)Butan-1-(~2~H_2_)amine CAS No. 347841-81-0

(~2~H_9_)Butan-1-(~2~H_2_)amine

Cat. No.: B1376990
CAS No.: 347841-81-0
M. Wt: 84.2 g/mol
InChI Key: HQABUPZFAYXKJW-NRURKIGXSA-N
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Description

(~2~H_9_)Butan-1-(~2~H_2_)amine is a deuterated analogue of butan-1-amine, where the hydrogen atoms are replaced with deuterium (^2H). This compound is used in various scientific research applications due to its unique properties, such as increased molecular weight and altered vibrational frequencies, which make it useful in spectroscopic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (~2~H_9_)Butan-1-(~2~H_2_)amine typically involves the deuteration of butan-1-amine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D_2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain high pressure and temperature conditions, ensuring efficient deuteration. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(~2~H_9_)Butan-1-(~2~H_2_)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated butanal or butanoic acid.

    Reduction: It can be reduced to form deuterated butane.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Deuterated butanal or butanoic acid.

    Reduction: Deuterated butane.

    Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

(~2~H_9_)Butan-1-(~2~H_2_)amine is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy.

Mechanism of Action

The mechanism of action of (~2~H_9_)Butan-1-(~2~H_2_)amine involves its interaction with various molecular targets. The deuterium atoms in the compound alter the vibrational frequencies, which can affect the binding affinity and reaction rates with enzymes and other biomolecules. This makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Butan-1-amine: The non-deuterated analogue with similar chemical properties but different spectroscopic characteristics.

    Butan-2-amine: An isomer with the amine group on the second carbon atom.

    Deuterated butane: A fully deuterated alkane with no functional groups.

Uniqueness

(~2~H_9_)Butan-1-(~2~H_2_)amine is unique due to its deuterium content, which provides distinct advantages in spectroscopic studies and kinetic analyses. Its increased molecular weight and altered vibrational frequencies make it a valuable tool in various scientific research applications.

Properties

IUPAC Name

N,N,1,1,2,2,3,3,4,4,4-undecadeuteriobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQABUPZFAYXKJW-NRURKIGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745811
Record name (~2~H_9_)Butan-1-(~2~H_2_)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347841-81-0
Record name (~2~H_9_)Butan-1-(~2~H_2_)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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